molecular formula C13H12N2O B15211622 1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone CAS No. 66373-27-1

1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone

Cat. No.: B15211622
CAS No.: 66373-27-1
M. Wt: 212.25 g/mol
InChI Key: ILOOZGLVZSXGTQ-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone is a heterocyclic compound belonging to the pyrimidine family. It has a molecular formula of C13H12N2O and a molecular weight of 212.25 g/mol . This compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position, along with an ethanone group at the 5-position.

Preparation Methods

The synthesis of 1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution, can yield the desired intermediate . This intermediate can then undergo further reactions to form the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

    Addition: The compound can participate in addition reactions, such as the Michael addition, where nucleophiles add to the carbonyl group.

Common reagents used in these reactions include hydrogen cyanide, organometallic reagents, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Methyl-2-phenylpyrimidin-5-YL)ethanone can be compared with other similar compounds, such as:

  • 1-(5-Methyl-2-phenylpyrimidin-4-YL)ethanone
  • 1-(4-Methyl-2-phenylpyrimidin-6-YL)ethanone

These compounds share similar structural features but differ in the position of substituents on the pyrimidine ring. The unique arrangement of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

CAS No.

66373-27-1

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-(4-methyl-2-phenylpyrimidin-5-yl)ethanone

InChI

InChI=1S/C13H12N2O/c1-9-12(10(2)16)8-14-13(15-9)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

ILOOZGLVZSXGTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)C2=CC=CC=C2

Origin of Product

United States

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